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Compound of Interest

Compound Name: Caylin-1

Cat. No.: B15583412 Get Quote

Abstract
Caylin-1 is a potent small molecule inhibitor of the MDM2-p53 protein-protein interaction,

representing a promising avenue for therapeutic intervention in cancers with wild-type p53. As

a Nutlin-3 analog, Caylin-1 functions by disrupting the negative regulation of p53 by MDM2,

thereby inducing apoptosis.[1][2] This technical guide provides a comprehensive overview of

the chemical structure, properties, and biological activities of Caylin-1. It is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the MDM2-p53 pathway. This document summarizes available

quantitative data, outlines putative experimental protocols for its evaluation, and visualizes the

key signaling pathway and experimental workflows.

Chemical Structure and Properties
Caylin-1 is a synthetic, non-peptide small molecule. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference(s)

IUPAC Name

4-((4S,5R)-4,5-Bis(3,4-

dichlorophenyl)-2-(2-

isopropoxy-4-

methoxyphenyl)-4,5-dihydro-

1H-imidazole-1-

carbonyl)piperazin-2-one

[1]

Molecular Formula C₃₀H₂₈Cl₄N₄O₄ [1][2][3]

Molecular Weight 650.4 g/mol [1][2][3]

CAS Number 1207480-88-3 [2]

Appearance Crystalline solid [2]

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, Ethanol: 30 mg/mL,

Ethanol:PBS (pH 7.2) (1:3):

0.25 mg/mL

[2]
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Mechanism of Action: MDM2-p53 Pathway Inhibition
Caylin-1 is an inhibitor of the MDM2 protein, a key negative regulator of the p53 tumor

suppressor.[1][2] In normal, unstressed cells, MDM2 binds to the N-terminal transactivation

domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

[5][6] This keeps p53 levels low. In many cancers, MDM2 is overexpressed, leading to

excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate.[4][5]

Caylin-1 acts by competitively binding to the p53-binding pocket of MDM2.[7][8] This prevents

the interaction between MDM2 and p53, thereby stabilizing p53 and allowing it to accumulate in
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the nucleus.[3][4][5] Activated p53 then functions as a transcription factor, inducing the

expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

[3][8] This ultimately leads to the selective death of cancer cells that retain wild-type p53.[6]
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Caylin-1 Mechanism of Action

Biological Activity
In Vitro Efficacy in HCT116 Colon Carcinoma Cells
Caylin-1 has demonstrated a dose-dependent effect on the human colon carcinoma cell line,

HCT116, which expresses wild-type p53.
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Concentration Effect on HCT116 Cells Reference(s)

~7 µM (IC₅₀) Inhibition of cell growth [2]

≤ 1 µM
Promotion of cell growth by

approximately 20%
[2]

The growth-promoting effect at lower concentrations is a peculiar characteristic of Caylin-1, the

mechanism of which has not yet been elucidated.[2] This biphasic response highlights the

importance of careful dose-response studies in the evaluation of this compound.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Caylin-1 are not

readily available in the public domain. The following sections provide generalized protocols

based on standard methodologies for similar MDM2 inhibitors.

Synthesis of Caylin-1 (Hypothetical)
The synthesis of Caylin-1, a Nutlin-3 analog, likely involves a multi-step process. Based on the

synthesis of other Nutlin derivatives, a plausible route could involve the stereoselective

formation of the cis-imidazoline core, followed by the introduction of the piperazin-2-one moiety.

[5][9][10][11] A key step would be the asymmetric synthesis of the diamine precursor to

establish the desired (4S,5R) stereochemistry.
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Starting Materials
(e.g., substituted benzaldehydes, amino acids)

Asymmetric Synthesis of
 cis-Diamine Precursor

Imidazoline Ring Formation

Coupling with Piperazin-2-one Moiety

Caylin-1
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Hypothetical Synthesis Workflow

HCT116 Cell Growth Inhibition Assay (MTT Assay)
This protocol describes a general method to determine the IC₅₀ of Caylin-1 against HCT116

cells.

Materials:

HCT116 cells (ATCC CCL-247)

McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

Caylin-1 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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DMSO

96-well plates

Procedure:

Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24

hours.

Prepare serial dilutions of Caylin-1 in culture medium.

Treat the cells with various concentrations of Caylin-1 and a vehicle control (DMSO) for 72

hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value using a dose-response curve.
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Seed HCT116 cells in 96-well plate

Incubate for 24h

Treat with Caylin-1 (serial dilutions) and vehicle control

Incubate for 72h

Add MTT solution

Incubate for 4h

Dissolve formazan with DMSO

Measure absorbance at 570 nm

Calculate IC50
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MTT Assay Workflow
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MDM2-p53 Interaction Assay (ELISA-based)
This protocol outlines a method to assess the ability of Caylin-1 to disrupt the MDM2-p53

interaction.

Materials:

Recombinant human MDM2 protein

Recombinant human p53 protein

High-binding 96-well plates

Anti-p53 antibody (capture)

Anti-MDM2 antibody conjugated to HRP (detection)

TMB substrate

Stop solution (e.g., 1M H₂SO₄)

Procedure:

Coat a 96-well plate with anti-p53 antibody overnight at 4°C.

Block the plate with a suitable blocking buffer.

Add recombinant p53 protein and incubate.

Add a mixture of recombinant MDM2 protein and varying concentrations of Caylin-1.

Incubate to allow for binding.

Wash the plate and add the anti-MDM2-HRP antibody.

Incubate and wash again.

Add TMB substrate and incubate until color develops.
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Add stop solution and measure the absorbance at 450 nm.

A decrease in absorbance indicates inhibition of the MDM2-p53 interaction.

Future Directions
While Caylin-1 shows promise as an MDM2 inhibitor, further research is required to fully

elucidate its therapeutic potential. Key areas for future investigation include:

Synthesis Optimization: Development of a scalable and efficient synthesis protocol.

Binding Affinity: Quantitative determination of the binding affinity (Kᵢ or Kₐ) of Caylin-1 to

MDM2.

In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and toxicity of Caylin-1 in

preclinical animal models of cancer.[12][13]

Expanded Cell Line Profiling: Assessment of the activity of Caylin-1 in a broader range of

cancer cell lines with varying p53 and MDM2 status.

Mechanism of Biphasic Effect: Investigation into the molecular basis for the growth-

promoting effect of Caylin-1 at low concentrations.

Conclusion
Caylin-1 is a valuable research tool for studying the MDM2-p53 pathway and holds potential as

a lead compound for the development of novel anticancer therapies. Its ability to inhibit MDM2

and activate p53-mediated apoptosis in cancer cells warrants further investigation. The data

and protocols presented in this guide are intended to facilitate future research and

development efforts focused on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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